1-ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one
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Overview
Description
1-Ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound belonging to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone or keto-ester in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as nickel or palladium can enhance the efficiency of the reaction. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce 1-ethyl-4-methylimidazolidine.
Scientific Research Applications
1-Ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism by which 1-ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity.
Comparison with Similar Compounds
1-Methyl-2,3-dihydro-1H-imidazol-2-one: Similar in structure but lacks the ethyl group.
4-Methyl-2,3-dihydro-1H-imidazol-2-one: Similar but lacks the ethyl group at the 1-position.
1-Ethyl-2,3-dihydro-1H-imidazol-2-one: Similar but lacks the methyl group at the 4-position.
Uniqueness: 1-Ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets and improve its solubility in various solvents.
Properties
Molecular Formula |
C6H10N2O |
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Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-ethyl-5-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C6H10N2O/c1-3-8-4-5(2)7-6(8)9/h4H,3H2,1-2H3,(H,7,9) |
InChI Key |
HKUAYAAVHKRBSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(NC1=O)C |
Origin of Product |
United States |
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